1-Bromo-3-(dichloromethyl)-5-fluorobenzene
Overview
Description
1-Bromo-3-(dichloromethyl)-5-fluorobenzene is a useful research compound. Its molecular formula is C7H4BrCl2F and its molecular weight is 257.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
1-Bromo-3-(dichloromethyl)-5-fluorobenzene serves as a critical intermediate in various organic synthesis processes. For instance, it undergoes selective defluorination when heated with sodium azide in dimethyl sulfoxide, leading to the formation of triazido compounds. These compounds are valuable for their potential use as photoactive cross-linking agents in polymer chemistry, and as precursors in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).
Photoreactions and Spectroscopy
The compound has also been studied in the context of its photoreactive properties. Research into halogenated benzenes, including bromo- and fluoro-substituted variants, has provided insights into their photodissociation mechanisms. Such studies are fundamental for understanding the behavior of these molecules under UV light, which has implications for materials science and the development of photostable materials (Gu et al., 2001).
Fluorination Techniques
Research has also delved into the electrochemical fluorination of aromatic compounds, where this compound may play a role. Understanding the formation mechanisms of such compounds during the fluorination process is crucial for refining synthetic strategies aimed at producing fluorinated organic molecules, which are increasingly important in pharmaceuticals and agrochemicals (Horio et al., 1996).
Vibrational Spectroscopy
The compound's structural and vibrational properties have been studied to provide fundamental insights into the effects of halogenation on benzene rings. Such research has implications for materials science, particularly in the development of materials with specific optical or electronic properties (Reddy & Rao, 1994).
Advanced Material Development
This compound's derivatives have been explored as potential intermediates in the creation of advanced materials. For example, their role in organometallic chemistry highlights their utility in catalysis and the development of novel reaction methodologies, which are pivotal for creating new compounds and materials with tailored properties (Pike et al., 2017).
Properties
IUPAC Name |
1-bromo-3-(dichloromethyl)-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKPKYAZKHKWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660302 | |
Record name | 1-Bromo-3-(dichloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-58-1 | |
Record name | 1-Bromo-3-(dichloromethyl)-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(dichloromethyl)-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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